molecular formula C11H10O2 B13154436 Methyl 3-(m-tolyl)propiolate

Methyl 3-(m-tolyl)propiolate

Cat. No.: B13154436
M. Wt: 174.20 g/mol
InChI Key: FJOVMUQPTSXEIS-UHFFFAOYSA-N
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Description

Methyl 3-(m-tolyl)propiolate: is an organic compound with the molecular formula C11H10O2. It is a derivative of propiolic acid and is characterized by the presence of a methyl ester group and a tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(m-tolyl)propiolate can be synthesized through various methods. One common approach involves the esterification of 3-(m-tolyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(m-tolyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(m-tolyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(m-tolyl)propiolate involves its reactivity towards various nucleophiles and electrophiles. The compound’s alkyne group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

    Methyl propiolate: Similar in structure but lacks the tolyl group, making it less versatile in certain synthetic applications.

    Ethyl 3-(m-tolyl)propiolate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    3-(m-Tolyl)propiolic acid: The acid form of the compound, which can be used as a precursor in the synthesis of methyl 3-(m-tolyl)propiolate.

Uniqueness: this compound is unique due to the presence of both the methyl ester and tolyl groups, which confer specific reactivity and properties. This makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 3-(3-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,1-2H3

InChI Key

FJOVMUQPTSXEIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC(=O)OC

Origin of Product

United States

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